molecular formula C17H21NO4S B4755943 N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide

N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B4755943
M. Wt: 335.4 g/mol
InChI Key: AOWKXHFOBWNKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide, also known as E404, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide involves its ability to bind to specific target molecules, such as enzymes or receptors, and inhibit their function. This compound has been found to have a high affinity for certain target molecules, which allows it to exert its effects at relatively low concentrations.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. This compound has also been found to have potent antioxidant activity, which may make it useful in the treatment of various diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its high potency and specificity for certain target molecules. This allows researchers to study the effects of inhibiting specific enzymes or receptors with a high degree of precision. However, one limitation of using N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide is that it may not be suitable for all types of experiments, as its effects may be influenced by factors such as pH, temperature, and the presence of other molecules.

Future Directions

There are many potential future directions for research involving N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of new drugs based on the structure and properties of this compound. Another potential direction is the study of the molecular mechanisms underlying its biological effects, which could provide insights into the development of new therapies for a range of diseases. Additionally, the use of N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide in combination with other compounds may lead to the discovery of novel drug targets and treatment strategies.

Scientific Research Applications

N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and receptor-ligand binding. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a useful tool for drug discovery and development.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-4-22-15-7-5-14(6-8-15)12-18-23(19,20)16-9-10-17(21-3)13(2)11-16/h5-11,18H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWKXHFOBWNKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-4-methoxy-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.